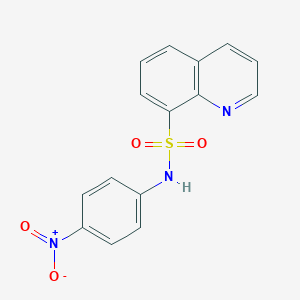

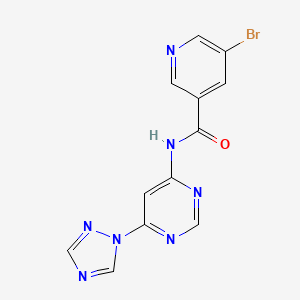

![molecular formula C20H23NO3 B3014071 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-38-8](/img/structure/B3014071.png)

3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities and chemical properties. The tert-butyl group is a common substituent in medicinal chemistry, often used to improve the metabolic stability of a compound . The benzo[d]oxazol-2(3H)-one moiety is a heterocyclic component that can be found in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the preparation of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, which is an intermediate in the synthesis of a target mTOR targeted PROTAC molecule . The Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction, is utilized to combine different building blocks to form the desired compound. Optimal conditions for such reactions have been identified, leading to high yields of the target compounds.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl and benzo[d]oxazol-2(3H)-one groups can be complex, with the potential for various intermolecular interactions. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a three-dimensional network stabilized by hydrogen bonds and π...π contacts . Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl and benzo[d]oxazol-2(3H)-one groups can vary widely. For example, iron complexes with tert-butyl substituted ligands have been synthesized and characterized, demonstrating the ability of these ligands to form coordination compounds with transition metals . These complexes can exhibit interesting magnetic properties and potentially serve as precursors for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of tert-butyl groups can increase lipophilicity, which is an important factor in drug design . The benzo[d]oxazol-2(3H)-one ring system can contribute to the compound's electronic properties and its ability to engage in hydrogen bonding, which can affect solubility and bioavailability . The synthesis and characterization of these compounds, including their crystal structures and antitumor activities, provide valuable insights into their potential applications in medicinal chemistry and materials science.

科学的研究の応用

Phenoxyl-Copper(II) Complexes as Models for Enzymatic Activity

The synthesis and characterization of phenoxyl-copper(II) complexes provide valuable insights into mimicking the active site of enzymes like galactose oxidase. The complexes synthesized from macrocycles with tert-butyl groups exhibit phenoxyl-copper(II) species after electrochemical oxidation, serving as excellent models for studying enzyme mechanisms and designing biomimetic catalysts (Sokolowski et al., 1997).

Structural Studies in Azolylmethanes

Research on the crystal structures of fungicidal azolylmethanes, including those with tert-butyl groups, reveals insights into their conformation and activity. Understanding these molecular structures aids in the development of more effective fungicides and highlights the importance of molecular conformation in biological activity (Anderson et al., 1984).

Reaction of Tert-Butoxy Radicals with Phenols

The study of reactions between tert-butoxy radicals and phenols, including those with tert-butyl groups, contributes to our understanding of radical chemistry. This research is relevant for developing synthetic methodologies and understanding the mechanisms of radical reactions in organic synthesis (Das et al., 1981).

Synthesis and Characterization of Oxidovanadium(V) Complexes

The synthesis of oxidovanadium(V) complexes from ligands with tert-butyl groups explores their structural features and potential catalytic applications. These studies contribute to the development of new catalysts for organic transformations and provide insights into the coordination chemistry of vanadium (Back et al., 2012).

Antimicrobial Activity of Benzoxazole Derivatives

Research on chiral benzoxazole derivatives, including those with tert-butyl groups, demonstrates their potent antimicrobial activity against various bacteria. These findings are significant for the development of new antibacterial agents and highlight the role of molecular structure in antimicrobial efficacy (Zhang et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, similar compounds, such as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, have been associated with hazards such as acute toxicity and skin and eye irritation .

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of experimental data .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s challenging to predict how these factors might impact this compound .

特性

IUPAC Name |

3-[3-(4-tert-butylphenoxy)propyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-20(2,3)15-9-11-16(12-10-15)23-14-6-13-21-17-7-4-5-8-18(17)24-19(21)22/h4-5,7-12H,6,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGSGHLOZXGRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

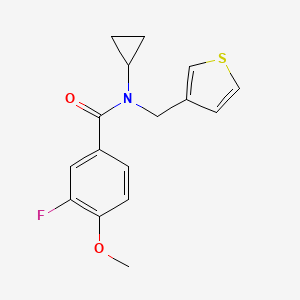

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

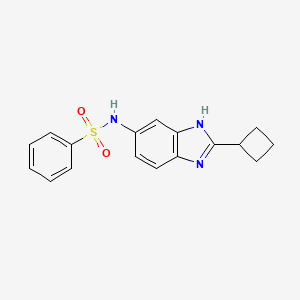

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)

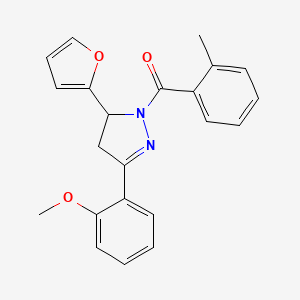

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)